tert-Butyl N-(cyanocarbonyl)carbamate
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Overview
Description
tert-Butyl N-(cyanocarbonyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(cyanocarbonyl)carbamate can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent can yield high-purity products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(cyanocarbonyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized carbamates, while reduction typically produces amines.
Scientific Research Applications
tert-Butyl N-(cyanocarbonyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is employed in the manufacture of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl N-(cyanocarbonyl)carbamate exerts its effects involves the formation of stable intermediates that protect functional groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions and ensuring the stability of the compound under various conditions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the cyanocarbonyl group.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group.
Methyl carbamate: Has a methyl group in place of the tert-butyl group.
Uniqueness
tert-Butyl N-(cyanocarbonyl)carbamate is unique due to the presence of both the tert-butyl and cyanocarbonyl groups, which provide enhanced stability and reactivity compared to other carbamates. This makes it particularly useful in complex organic syntheses where stability and selectivity are crucial.
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
tert-butyl N-carbonocyanidoylcarbamate |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)12-6(11)9-5(10)4-8/h1-3H3,(H,9,10,11) |
InChI Key |
DJVFVPPGCMZLLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)C#N |
Origin of Product |
United States |
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